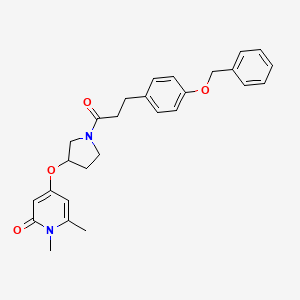

4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a fascinating compound due to its complex structure and diverse potential applications. This compound falls within the realm of organic chemistry and may pique interest among researchers for its intricate synthesis and various functional properties.

準備方法

Synthetic Routes and Reaction Conditions

To prepare 4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, the synthesis generally involves several steps:

Starting materials: : Begin with commercially available starting materials such as 1,6-dimethylpyridin-2(1H)-one and benzyloxyphenyl derivatives.

Formation of the key intermediate: : Conduct a series of reactions, including amide bond formation, to introduce the propanoyl-pyrrolidine group.

Final coupling: : Employ etherification to link the pyrrolidinyl oxy group to the dimethylpyridinone structure.

Industrial Production Methods

On an industrial scale, optimizing reaction conditions such as temperature, solvent, and catalysts is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms might be employed to achieve scalable production.

化学反応の分析

Types of Reactions

Oxidation: : This compound can undergo oxidative cleavage at the benzyloxy group.

Reduction: : The compound’s propanoyl group might be reduced to corresponding alcohols.

Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic ring and nitrogen atoms.

Common Reagents and Conditions

Oxidation: : Use reagents like potassium permanganate (KMnO₄) under acidic conditions.

Reduction: : Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: : Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.

Major Products Formed

Oxidation: : Formation of carboxylic acids from benzylic alcohol.

Reduction: : Generation of secondary or tertiary alcohols from the propanoyl moiety.

Substitution: : Formation of substituted pyrrolidine or pyridine derivatives.

科学的研究の応用

Structural Characteristics

The compound consists of several key structural components:

- Pyridine Moiety : A six-membered aromatic ring containing nitrogen, contributing to the compound's basicity and interaction with biological targets.

- Pyrrolidine Ring : A five-membered cyclic amine that may enhance pharmacological properties.

- Benzyloxy Group : Increases lipophilicity, which can improve membrane permeability.

- Propanoyl Side Chain : Potentially enhances interactions with specific biological targets.

Research indicates that this compound exhibits various biological activities:

Inhibition of Enzymatic Activity

The compound has been identified as an inhibitor of certain enzymes, notably Factor XIa, which plays a crucial role in the coagulation cascade. This inhibition could lead to therapeutic effects in conditions such as thrombosis and other clotting disorders.

Anti-inflammatory Effects

Similar compounds have demonstrated the ability to modulate inflammatory pathways, particularly through the inhibition of nuclear factor kappa B (NF-kB), which is pivotal in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that derivatives of this compound can inhibit cancer cell growth by inducing apoptosis and disrupting mitochondrial function. These findings highlight its potential as a candidate for cancer therapy.

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one generally involves several steps:

- Starting Materials : Utilize commercially available precursors such as 1,6-dimethylpyridin-2(1H)-one and benzyloxyphenyl derivatives.

- Key Intermediate Formation : Conduct reactions including amide bond formation to introduce the propanoyl-pyrrolidine group.

- Final Coupling : Employ etherification to link the pyrrolidinyl oxy group to the dimethylpyridinone structure.

On an industrial scale, optimizing reaction conditions (temperature, solvent choice, and catalysts) is essential for maximizing yield and minimizing by-products. Techniques such as continuous flow reactors may be employed for scalable production.

作用機序

The mechanism by which 4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy group could facilitate binding to hydrophobic pockets, while the pyrrolidin-3-yl and dimethylpyridinone moieties might interact with active sites through hydrogen bonding or π-π interactions.

類似化合物との比較

Comparing this compound with similar structures, we might look at:

4-((1-(3-(4-hydroxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: : The hydroxyl group offers different reactivity.

4-((1-(3-(4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: : The methoxy group impacts solubility and steric effects differently.

Each of these analogs possesses unique properties that can influence their chemical behavior and application potential.

Conclusion

4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a compound that opens doors to various research and industrial opportunities. Its synthesis, chemical reactions, applications, and mechanisms are vast and intriguing, underlining its significance in the realm of advanced organic compounds.

生物活性

The compound 4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The chemical structure of this compound can be broken down into several key components:

- Pyridine moiety : A six-membered aromatic ring with nitrogen, contributing to the compound's basicity and ability to interact with biological targets.

- Pyrrolidine ring : A five-membered cyclic amine that may play a role in the compound's pharmacological properties.

- Benzyloxy group : Enhances lipophilicity and may improve membrane permeability.

- Propanoyl side chain : Potentially contributes to the compound's interaction with specific biological targets.

Research indicates that compounds similar to this compound exhibit various biological activities:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes, which can lead to therapeutic effects in conditions like thrombosis by targeting Factor XIa, a key player in the coagulation cascade .

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by modulating pathways involving nuclear factor kappa B (NF-kB), which is crucial in inflammatory responses .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell growth through mechanisms such as inducing apoptosis and disrupting mitochondrial function .

Table 1: Summary of Biological Activities

Detailed Research Findings

A study focused on the structure-activity relationship (SAR) of pyridine derivatives revealed that modifications on the pyrrolidine ring significantly affect biological activity. For instance, substituents on the benzyloxy group enhanced the potency against specific cancer cell lines, showcasing an IC50 value significantly lower than that of unmodified analogs .

Another investigation highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, suggesting a potential role in treating conditions like Alzheimer's disease by reducing oxidative stress and inflammation .

特性

IUPAC Name |

1,6-dimethyl-4-[1-[3-(4-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]oxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O4/c1-20-16-25(17-27(31)28(20)2)33-24-14-15-29(18-24)26(30)13-10-21-8-11-23(12-9-21)32-19-22-6-4-3-5-7-22/h3-9,11-12,16-17,24H,10,13-15,18-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXGCKFDIVJKFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。